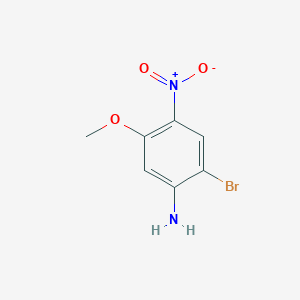

2-Bromo-5-methoxy-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAOAXDJMKPHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Methoxy 4 Nitroaniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Bromo-5-methoxy-4-nitroaniline, the primary functional groups are an amine (-NH2), a methoxy (B1213986) (-OCH3), a nitro (-NO2), and a bromine (-Br) atom attached to a benzene (B151609) ring. The strategic disconnection of these groups guides the design of a viable forward synthesis.

The most logical disconnections involve the bonds formed during electrophilic aromatic substitution reactions, namely the carbon-nitro (C-NO2) and carbon-bromine (C-Br) bonds.

Disconnection of the C-NO2 bond: This is a common retrosynthetic step, leading back to the precursor 2-bromo-5-methoxyaniline (B1269708) . The forward reaction would be the nitration of this precursor. The regiochemical outcome of this nitration is a critical consideration, as the existing amino and methoxy groups will direct the position of the incoming nitro group.

Disconnection of the C-Br bond: This alternative disconnection points to 3-methoxy-4-nitroaniline (B176388) as a key intermediate. The forward synthesis would then involve the bromination of this molecule. The challenge in this step is to introduce the bromine atom at the correct position (ortho to the amino group and meta to the nitro group).

Analyzing these disconnections suggests that the synthesis will likely start from a simpler substituted aniline (B41778) or benzene derivative, with the functional groups being introduced in a specific order to ensure the correct final arrangement. This often involves the use of protecting groups, particularly for the highly activating and sensitive amino group, to control reactivity and direct the substitution pattern. libretexts.org

Precursor Identification and Elaboration of Synthesis Routes

Based on the retrosynthetic analysis, several synthetic pathways can be devised, primarily revolving around key aniline precursors. The order of nitration, bromination, and methoxylation steps is crucial for a successful synthesis.

Synthesis from Substituted Aniline Precursors

A common and effective strategy is to start with an aniline derivative that already contains one or more of the desired substituents. A highly plausible route begins with 3-methoxy-4-nitroaniline .

The synthesis of 3-methoxy-4-nitroaniline itself can be considered a preliminary step. This compound is characterized by an amino group, a methoxy group at the meta position, and a nitro group at the para position. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups gives it a distinct reactivity profile. The subsequent bromination of this intermediate must be carefully controlled to yield the desired 2-bromo isomer.

Another potential starting precursor is 2-bromo-5-methoxyaniline . nih.gov In this case, the final step of the synthesis would be a regioselective nitration reaction.

A generalized pathway often involves the protection of the amine function of a precursor like m-anisidine (B1676023) (3-methoxyaniline) before subsequent electrophilic substitution steps. For instance, a method for synthesizing a related compound, 4-methoxy-2-nitroaniline (B140478), involves the acetylation of 4-methoxyaniline, followed by nitration, and then hydrolysis to remove the acetyl protecting group. google.com This three-step sequence of protection-functionalization-deprotection is a cornerstone of synthesizing complex anilines.

Nitration Strategies for Aromatic Systems (e.g., Regioselective Nitration)

The introduction of a nitro group onto the aromatic ring is a critical step, achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is vital for controlling the regioselectivity.

Common nitrating agents include a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+).

In a synthetic route starting from a protected aniline, such as N-(3-methoxyphenyl)acetamide, the acetylamino and methoxy groups, both being ortho-, para-directing, would guide the incoming nitronium ion. The challenge lies in achieving substitution at the desired position relative to both groups.

A patent for a similar compound, 2-bromo-5-fluoro-4-nitroaniline (B1526599), describes a nitration step where the protected aniline is dissolved in concentrated sulfuric acid, and nitric acid is added dropwise while maintaining the temperature between 20-30°C. google.com This controlled addition and temperature management are crucial to prevent over-nitration and side reactions.

| Nitration Reaction Example (Analogous System) | |

| Precursor | N-(3-fluoro-phenyl)-acetamide |

| Reagents | Concentrated Sulfuric Acid (98%), Nitric Acid |

| Conditions | Temperature maintained at 20-30°C for 1 hour |

| Workup | Ice decomposition, centrifugation |

| Reference | CN113121358A google.com |

This table illustrates typical conditions for nitrating a protected aniline precursor.

Halogenation Approaches (Bromination)

The introduction of the bromine atom is typically achieved via electrophilic aromatic substitution using a suitable brominating agent. The regiochemistry is dictated by the directing effects of the substituents already present on the ring.

When brominating a substrate like 3-methoxy-4-nitroaniline, the powerful ortho-, para-directing amino group and the secondary ortho-, para-directing methoxy group will activate the positions ortho and para to themselves. The strongly deactivating nitro group will direct meta to itself. The desired position for bromination is ortho to the amine, which is an activated site, making the reaction feasible.

A common method for bromination involves using bromine in a solvent like acetic acid. For the synthesis of 2-bromo-4,6-dinitroaniline, a related compound, the process involves the bromination of 2,4-dinitroaniline (B165453) suspended in water. nih.gov

Introduction of Methoxy Group (Methoxylation)

In routes where the methoxy group is introduced during the synthesis, a nucleophilic aromatic substitution reaction is often employed. This typically requires a precursor that is highly activated towards nucleophilic attack, such as a molecule containing strongly electron-withdrawing groups (like nitro groups) ortho or para to a leaving group (like a halogen).

For example, a synthetic route for 3-bromo-4-methoxyaniline (B105698) starts from p-nitrochlorobenzene, which undergoes bromination, followed by an etherification reaction (methoxylation) where the chlorine is displaced by a methoxy group, and finally, a nitro reduction. google.com Another patent describes a process starting with bromobenzene, which is nitrated, then reacts with sodium methylate in the presence of a nickel catalyst to introduce the methoxy group. google.com

| Methoxylation Reaction Example | |

| Precursor | Dinitro-bromobenzene derivative |

| Reagents | Sodium methylate, Methanol |

| Catalyst | Nickel |

| Reference | CN105646234A google.com |

This table shows an example of introducing a methoxy group via nucleophilic substitution.

Reduction Reactions for Nitro-Substituted Aromatic Amines

While the target molecule itself contains a nitro group, the reduction of nitro groups is a fundamental reaction in the synthesis of its precursors and in its potential further transformations. The conversion of an aromatic nitro compound into an aniline is a key step in many multi-step syntheses.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Systems: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Sulfide (B99878) Reagents: Using sodium sulfide (Na2S) or sodium hydrosulfide (B80085) (NaSH), which can offer selectivity in molecules with multiple reducible groups.

A patent for the preparation of 3-bromo-4-methoxyaniline describes the reduction of 3-bromo-4-methoxynitrobenzene using sodium sulfide (Na2S) in water at elevated temperatures (70-90°C), achieving yields of over 70%. google.com

| Nitro Group Reduction Example | |

| Precursor | 3-bromo-4-methoxynitrobenzene |

| Reagents | Sodium Sulfide (Na2S), Water |

| Conditions | 90°C, 5 hours |

| Yield | 73.2% |

| Reference | CN102199099A google.com |

This table details a specific method for the reduction of a nitro group to an amine.

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound is highly dependent on the fine-tuning of various reaction parameters. These include the choice of reagents, their stoichiometric ratios, the solvent system, temperature, and the use of catalysts.

Evaluation of Reagent Selection and Stoichiometry

The selection of appropriate reagents and their precise stoichiometry are critical for maximizing the yield and minimizing the formation of byproducts. A common synthetic strategy involves the bromination and nitration of a suitable precursor.

For the bromination step, reagents such as N-bromosuccinimide (NBS) are often preferred over liquid bromine (Br₂) due to their solid nature, which allows for easier handling and more controlled reactions. The stoichiometry of the brominating agent is crucial; an excess can lead to the formation of di-brominated products.

Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The ratio of these acids and their concentration must be carefully controlled to prevent over-nitration or degradation of the starting material. In some cases, protecting the amine group, for instance as an acetamide, is employed before nitration to direct the nitro group to the desired position and prevent oxidation of the amine. Following nitration, the protecting group is removed by hydrolysis.

A plausible synthetic route starting from 3-methoxyaniline would involve the following key transformations:

Protection of the amine group: Reaction of 3-methoxyaniline with acetic anhydride (B1165640) to form N-(3-methoxyphenyl)acetamide.

Bromination: Introduction of a bromine atom at the position ortho to the activating methoxy group and para to the acetamido group using a brominating agent like NBS.

Nitration: Introduction of the nitro group at the position ortho to the acetamido group and meta to the methoxy group using a nitrating mixture.

Deprotection: Hydrolysis of the acetamido group to yield the final product, this compound.

Influence of Solvent Systems on Yield and Selectivity

The choice of solvent can significantly impact the reaction rate, yield, and selectivity of the synthesis. For bromination and nitration reactions, the solvent must be inert to the strong electrophiles and acidic conditions.

The solubility of the starting materials and intermediates in the chosen solvent is also a key consideration to ensure a homogeneous reaction mixture and efficient conversion. Post-reaction, the solvent choice also impacts the ease of product isolation and purification. For instance, a solvent in which the product is poorly soluble at low temperatures can facilitate isolation by precipitation.

Temperature and Pressure Control for Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound. Both bromination and nitration are exothermic reactions, and careful temperature control is necessary to prevent side reactions and ensure safety.

Nitration reactions are typically carried out at low temperatures, often between 0 and 10 °C, to control the reaction rate and prevent the formation of undesired isomers and oxidation products. Similarly, bromination reactions are also often conducted at controlled, low temperatures to enhance selectivity.

While most laboratory-scale syntheses are performed at atmospheric pressure, industrial-scale processes may involve pressure control to manage the reaction and handle any gaseous byproducts safely.

Role of Catalysts in Synthetic Transformations

Catalysts play a pivotal role in many of the steps leading to this compound. In the nitration step, concentrated sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

In some synthetic variations, Lewis acids may be employed as catalysts to enhance the electrophilicity of the brominating or nitrating agents. For reactions involving the reduction of a nitro group (if the synthesis starts from a nitro-substituted precursor), catalysts such as palladium on carbon (Pd/C) for catalytic hydrogenation or metal catalysts like iron or tin in acidic media are commonly used. The choice of catalyst can influence the chemoselectivity of the reduction, for instance, reducing a nitro group without affecting a bromo substituent.

Advanced Synthetic Techniques and Process Scale-Up

The transition from laboratory-scale synthesis to efficient industrial production requires the development of robust and scalable processes.

Development of Efficient Industrial Scale Processes

For the industrial production of this compound, several factors must be considered to ensure a cost-effective, safe, and environmentally friendly process. This includes optimizing the reaction to be a one-pot synthesis where possible, minimizing the number of isolation and purification steps.

Process optimization for scale-up would focus on:

Raw Material Efficiency: Maximizing the conversion of starting materials and minimizing waste.

Energy Consumption: Utilizing optimal temperature and pressure conditions to reduce energy costs.

Safety: Implementing measures to control exothermic reactions and handle hazardous materials safely.

Waste Management: Developing methods for the treatment and disposal of waste streams.

Continuous flow chemistry is an advanced technique that offers significant advantages for the industrial production of such compounds. By performing reactions in a continuous stream rather than in a large batch reactor, better control over reaction parameters like temperature and mixing can be achieved, leading to higher yields, improved safety, and easier scale-up.

Below is a table summarizing hypothetical reaction parameters for the key steps in the synthesis of this compound, based on analogous transformations of similar compounds.

| Reaction Step | Starting Material | Reagent | Solvent | Temperature | Catalyst | Hypothetical Yield |

| Amine Protection | 3-Methoxyaniline | Acetic Anhydride | Acetic Acid | 80-100°C | - | >95% |

| Bromination | N-(3-methoxyphenyl)acetamide | N-Bromosuccinimide | Dichloromethane | 0-5°C | - | 80-90% |

| Nitration | N-(4-bromo-3-methoxyphenyl)acetamide | HNO₃/H₂SO₄ | Sulfuric Acid | 0-10°C | H₂SO₄ | 70-80% |

| Deprotection | N-(2-Bromo-5-methoxy-4-nitrophenyl)acetamide | Aqueous HCl | Water/Ethanol | 90-100°C | HCl | >90% |

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, primarily in the areas of safety, efficiency, and scalability. The inherent characteristics of microreactors or flow reactors, such as high surface-area-to-volume ratios, enable superior heat and mass transfer. This precise control over reaction parameters is particularly crucial for hazardous reactions like nitration.

A method for synthesizing 4-methoxy-2-nitroaniline, a related compound, using a continuous flow reactor highlights the potential for this technology. google.com The process involves acetylation, nitration, and hydrolysis steps, each carried out in a dedicated continuous flow reactor. google.com This approach results in a high reaction speed, a significant reduction in by-products, and enhanced safety. google.com The efficient heat and mass transfer within the flow reactors allow for accurate temperature and reaction time control, leading to high selectivity, yield, and purity of the final product. google.com The principles demonstrated in this synthesis are directly applicable to the production of this compound, suggesting that a similar multi-step continuous flow process could be developed.

The setup for such a continuous flow synthesis would typically involve pumping solutions of the reactants through a series of interconnected reactors. For instance, a solution of a substituted aniline and acetic anhydride could be passed through the first reactor for acetylation. google.com The resulting intermediate could then be mixed with a nitrating agent in a second reactor. google.com Finally, the nitrated product would undergo hydrolysis in a third reactor. google.com This integrated, continuous process minimizes manual handling and the potential for exposure to hazardous materials.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance the sustainability of chemical processes.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of this compound, this involves maximizing the incorporation of atoms from the starting materials into the final molecule.

One approach to improve atom economy is the in-situ generation of bromine for the bromination step. This avoids the use of molecular bromine, which has a lower atom economy and presents significant safety and environmental hazards. Methods utilizing a bromide-bromate salt mixture in an aqueous acidic medium have been developed for the synthesis of related compounds like 2,6-dibromo-4-nitroaniline (B165464). researchgate.net This process generates bromine in situ, and the aqueous acidic filtrate can be recycled multiple times without a significant loss in product yield or purity, thereby minimizing waste. researchgate.net

Furthermore, the choice of synthetic route significantly impacts atom economy. Multi-step syntheses that involve protection and deprotection steps, while sometimes necessary for regioselectivity, can increase waste generation. google.com Streamlining the synthesis to fewer steps, where possible, is a key strategy for improving atom economy.

Environmentally Benign Solvent Selection

The selection of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and are a major source of waste. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.

For the synthesis of this compound and related compounds, research has focused on replacing hazardous solvents with more environmentally friendly alternatives. For instance, an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline has been developed using an aqueous acidic medium. researchgate.net This approach eliminates the need for volatile organic compounds (VOCs) that are often used in traditional bromination reactions.

The solubility of related nitroanilines has been studied in various monosolvents to optimize purification processes. researchgate.net Understanding the solubility behavior in different solvents is crucial for selecting appropriate green solvents for reaction and purification. For example, studies on 2-methoxy-4-nitroaniline (B147289) solubility in solvents like methanol, ethanol, and ethyl acetate (B1210297) provide valuable data for designing greener crystallization processes. researchgate.netwikipedia.org

Purity Assessment and Isolation Techniques in Synthetic Procedures

Ensuring the purity of this compound is critical for its use in subsequent applications. A combination of analytical techniques is employed to assess purity and guide the isolation process.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for monitoring the progress of the reaction and determining the purity of the final product. These techniques can separate the desired product from starting materials, intermediates, and by-products, allowing for quantitative assessment of purity.

Once the reaction is complete, various isolation techniques are used to obtain the pure compound. Recrystallization is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. google.com The selection of an appropriate recrystallization solvent is crucial for achieving high purity and yield.

Filtration is used to separate the solid product from the liquid phase after crystallization or precipitation. researchgate.net The collected solid is then typically washed with a solvent in which the product is sparingly soluble to remove any remaining impurities. Finally, the purified product is dried to remove residual solvent.

The table below summarizes the key techniques used for purity assessment and isolation:

| Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of by-products | |

| Recrystallization | Purification of the final product | google.com |

| Filtration | Isolation of the solid product | researchgate.net |

| Washing | Removal of impurities from the isolated solid | researchgate.net |

| Drying | Removal of residual solvent | google.com |

Reaction Pathways and Transformations of 2 Bromo 5 Methoxy 4 Nitroaniline

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution on the 2-Bromo-5-methoxy-4-nitroaniline ring is generally challenging due to the electronic nature of the existing substituents. The aromatic ring is heavily substituted, and the powerful electron-withdrawing effect of the nitro group significantly deactivates the ring towards electrophilic attack.

The directing effects of the substituents are as follows:

Amino group (-NH₂) : A strongly activating, ortho-, para-directing group.

Methoxy (B1213986) group (-OCH₃) : A strongly activating, ortho-, para-directing group.

Bromo group (-Br) : A deactivating, ortho-, para-directing group.

Nitro group (-NO₂) : A strongly deactivating, meta-directing group.

The positions ortho and para to the strongly activating amino and methoxy groups are already occupied. The position ortho to the amino group (position 3) and ortho to the methoxy group (position 6) are sterically hindered. The combined deactivating effect of the nitro and bromo groups outweighs the activating effects of the amino and methoxy groups, rendering further substitution difficult under standard electrophilic conditions.

Nucleophilic Aromatic Substitution Reactions (e.g., Replacement of Halogen or Nitro Group)

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction pathway for this molecule. thieme-connect.deprepchem.com The reaction is facilitated by the presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to a good leaving group, like a halogen. thieme-connect.de In this compound, the nitro group at position 4 is para to the bromine atom at position 2, which strongly activates the bromine for displacement by nucleophiles.

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. prepchem.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which stabilizes it and facilitates the reaction. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. Common nucleophiles for this reaction include amines, alkoxides, and thiolates.

While less common, the nitro group itself can sometimes be displaced in certain transition metal-catalyzed cross-coupling reactions.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation of this compound, yielding 2-Bromo-5-methoxybenzene-1,4-diamine. This reaction is crucial for introducing a new site for derivatization. Several methods are effective for this reduction. organic-chemistry.orgorganic-chemistry.org

Commonly used methods include:

Catalytic Hydrogenation : This method employs hydrogen gas in the presence of a metal catalyst. While palladium on carbon (Pd/C) is often used, Raney nickel is a suitable alternative, particularly for substrates containing aryl halides, as it can minimize the risk of dehalogenation (removal of the bromine atom). organic-chemistry.org

Metal/Acid Systems : Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are widely used for nitro group reductions. organic-chemistry.org For instance, a patented industrial process for a structurally similar compound utilizes iron powder with ammonium (B1175870) chloride in a refluxing system to achieve this reduction. google.com Tin(II) chloride (SnCl₂) also provides a mild method for this transformation. organic-chemistry.org

| Reactant | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| This compound | Fe / NH₄Cl | Water/Alcohol | Reflux | 2-Bromo-5-methoxybenzene-1,4-diamine | High |

| This compound | H₂ / Raney Ni | Ethanol | Room Temp, Pressure | 2-Bromo-5-methoxybenzene-1,4-diamine | Good |

| This compound | SnCl₂ / HCl | Ethanol | Reflux | 2-Bromo-5-methoxybenzene-1,4-diamine | Good |

Table 1: Representative conditions for the reduction of the nitro group. Data is based on standard procedures for analogous compounds.

Derivatization and Functionalization of the Amino Group

The primary amino group of this compound is a key site for further molecular elaboration through various derivatization reactions.

The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding amide. For example, reacting 4-bromo-2-nitroaniline (B116644) with acetic anhydride in acetic acid at elevated temperatures yields N-(4-bromo-2-nitrophenyl)acetamide in nearly quantitative yield. chemicalbook.com A similar procedure would be applicable to this compound. This acylation is often used as a protecting strategy or to introduce new functionalities.

Alkylation of the primary amine to form secondary or tertiary amines can also be achieved. Direct mono-N-alkylation of anilines with alkyl halides can be promoted by a base such as cesium carbonate, often without the need for a catalyst. researchgate.net

| Reaction | Reactants | Reagents | Solvent | Conditions | Product |

| Acylation | This compound, Acetic Anhydride | - | Acetic Acid | 95 °C | N-(2-Bromo-5-methoxy-4-nitrophenyl)acetamide |

| Alkylation | This compound, Alkyl Halide (e.g., Benzyl Bromide) | Cs₂CO₃ | DMF | Room Temp - 80 °C | N-Alkyl-2-bromo-5-methoxy-4-nitroaniline |

Table 2: General conditions for acylation and alkylation reactions based on analogous substrates.

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (azomethine group). jcsp.org.pkajol.info The reaction is typically carried out by refluxing the aniline (B41778) and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration. nih.govnih.gov These Schiff bases are versatile intermediates and ligands for metal complexes. nih.gov

| Aldehyde/Ketone | Solvent | Catalyst | Conditions | Product Type |

| Substituted Benzaldehyde | Ethanol | Acetic Acid (catalytic) | Reflux, 1-5 hours | (E)-1-(Substituted phenyl)-N-(2-bromo-5-methoxy-4-nitrophenyl)methanimine |

| Salicylaldehyde | Ethanol | - | Reflux, 1-6 hours | 2-(((2-Bromo-5-methoxy-4-nitrophenyl)imino)methyl)phenol |

Table 3: Typical conditions for Schiff base formation from an aniline derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) using a palladium catalyst and a base. nih.govresearchgate.net It is a powerful method for forming biaryl structures. For unprotected ortho-bromoanilines, catalysts like CataCXium A with a base such as cesium carbonate in a solvent system like 2-MeTHF or dioxane/water have proven effective. researchgate.net

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govwikipedia.org A high-temperature Heck coupling has been successfully performed on a structurally similar compound, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, using Pd(PPh₃)₂Cl₂ with P(o-tolyl)₃ as a ligand and triethylamine (B128534) as a base in toluene (B28343) at 165 °C, yielding the coupled product in 48% yield. syntheticpages.org

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and requires a base such as an amine. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. chemspider.com This method is a direct way to synthesize substituted diaryl amines or alkyl-aryl amines. Typical conditions involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP or XPhos), and a base (e.g., NaOtBu). nih.govchemspider.com

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / CataCXium A | SPhos / XPhos | K₃PO₄ / Cs₂CO₃ | Dioxane/H₂O | 60-100 °C |

| Heck | Ethyl acrylate | Pd(PPh₃)₂Cl₂ | P(o-tolyl)₃ | Triethylamine | Toluene | 165 °C |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ | - | Triethylamine | DMF / Toluene | Room Temp - 100 °C |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ | BINAP / XPhos | NaOtBu | Toluene | 80-110 °C |

Table 4: Representative conditions for transition metal-catalyzed cross-coupling reactions of aryl bromides. Data is based on established protocols for analogous substrates. nih.govresearchgate.netsyntheticpages.orgchemspider.com

Lack of Specific Research Data for Reaction Pathways of this compound

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the reaction pathways and transformations of the chemical compound this compound for the outlined palladium-catalyzed cross-coupling and cyclization reactions.

Extensive searches for documented applications of this compound as a substrate in the following reactions yielded no specific examples, detailed research findings, or corresponding data:

Cyclization and Annulation Reactions Utilizing this compound

Intramolecular Palladium-Catalyzed Aryl Amination

While the named reactions are well-established and widely used methodologies in organic synthesis for a broad range of aryl halides, the scientific literature available in the public domain does not appear to contain specific studies utilizing this compound. The electronic and steric properties conferred by the combination of the bromo, methoxy, and nitro substituents on the aniline ring make it a unique substrate. However, without specific studies, any discussion of its reactivity in these advanced coupling and cyclization reactions would be purely speculative.

Due to the strict requirement to focus solely on this compound and the lack of available data, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections.

Regioselectivity and Stereoselectivity Control in Transformations

The directing effects of the substituents on the benzene (B151609) ring of this compound play a crucial role in determining the regioselectivity of its reactions, particularly in electrophilic aromatic substitution. The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups, while the nitro (-NO2) group is a strong deactivating, meta-directing group. The bromine atom (-Br) is a deactivating but ortho-, para-directing substituent.

In electrophilic substitution reactions, the positions activated by the powerful amino and methoxy groups (positions 3 and 6) would be the most likely sites of attack. However, the steric hindrance from the adjacent bromine atom at position 2 would likely disfavor substitution at position 3. Therefore, electrophilic attack would be strongly directed to position 6. The deactivating effect of the nitro group would further disfavor substitution at positions 3 and 5.

A study on the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines through transetherification highlights the influence of substituent positioning on reactivity. uj.edu.pl This suggests that the interplay of electronic and steric factors in polysubstituted anilines can be harnessed to achieve high regioselectivity.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Methoxy 4 Nitroaniline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. The FT-IR and FT-Raman spectra of 2-Bromo-5-methoxy-4-nitroaniline have been analyzed to assign the characteristic vibrational modes. While experimental spectra for the title compound are not widely available, analysis of structurally similar compounds and computational studies provide a reliable basis for spectral interpretation. nih.govnih.gov

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is complex due to the presence of multiple functional groups on the benzene (B151609) ring. The assignments of the principal vibrational modes are based on comparisons with related molecules such as 2,6-dibromo-4-nitroaniline (B165464), 2-bromo-4-methylaniline, and 2-methoxy-4-nitroaniline (B147289). nih.govnih.gov Density Functional Theory (DFT) calculations are often employed to support these assignments. nih.govnih.gov

The characteristic vibrational frequencies for the key functional groups are summarized in the table below. The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) shows strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching of the methoxy (B1213986) group and the C-Br stretching vibrations are also key indicators of the molecular structure.

Table 1: Characteristic Vibrational Frequencies of this compound (Based on Analogous Compounds and DFT Calculations)

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

| NH₂ Asymmetric Stretch | ~3450 | ~3450 | ν(NH₂) |

| NH₂ Symmetric Stretch | ~3350 | ~3350 | ν(NH₂) |

| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | ν(C-H) |

| NO₂ Asymmetric Stretch | ~1560 | ~1560 | νas(NO₂) |

| C=C Aromatic Stretch | ~1600, ~1480 | ~1600, ~1480 | ν(C=C) |

| NH₂ Scissoring | ~1620 | - | δ(NH₂) |

| NO₂ Symmetric Stretch | ~1340 | ~1340 | νs(NO₂) |

Represents a strong absorption or scattering intensity.

Represents a medium to weak intensity.

Investigation of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure of anilines. In this compound, the amino group can act as a hydrogen bond donor, while the nitro group and the oxygen of the methoxy group can act as acceptors. Studies on similar molecules, such as 2-bromo-4-nitroaniline (B50497), have shown the presence of intermolecular N-H···O and N-H···N hydrogen bonds, which link the molecules into extended networks.

The presence of hydrogen bonding can be inferred from shifts in the vibrational frequencies of the involved functional groups. For instance, the N-H stretching frequencies in the FT-IR spectrum are often broadened and shifted to lower wavenumbers compared to the gas phase or in non-polar solvents. This red-shift is a hallmark of hydrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. The ¹H, ¹³C, and ¹⁵N NMR spectra provide detailed information about the chemical environment of each nucleus.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring. Based on data from analogous compounds like 2-bromo-5-methoxyphenol, the expected chemical shifts can be predicted. nih.gov The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons. The amino protons typically appear as a broad singlet, and the methoxy protons as a sharp singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.5 | s |

| H-6 | ~6.5 | s |

| NH₂ | ~5.0 (broad) | s |

| OCH₃ | ~3.9 | s |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (C-NH₂) | ~145 |

| C-2 (C-Br) | ~110 |

| C-3 | ~120 |

| C-4 (C-NO₂) | ~140 |

| C-5 (C-OCH₃) | ~155 |

| C-6 | ~100 |

| OCH₃ | ~56 |

Nitrogen (¹⁵N) NMR Studies of Nitrogen Environments

¹⁵N NMR spectroscopy is a valuable technique for probing the electronic environment of nitrogen atoms. In this compound, there are two distinct nitrogen environments: the amino group (-NH₂) and the nitro group (-NO₂). The chemical shifts of these nitrogen atoms are expected to be significantly different due to the large difference in their oxidation states and electronic surroundings. While experimental ¹⁵N NMR data for this specific compound is scarce, studies on similar nitro-substituted aromatic compounds suggest that the nitro group nitrogen will resonate at a much lower field (higher ppm) compared to the amino group nitrogen.

Oxygen (¹⁷O) NMR Investigations

Oxygen-17 (¹⁷O) NMR spectroscopy is a specialized technique for probing the local electronic environment of oxygen atoms within a molecule. However, due to the low natural abundance (0.038%) and the quadrupole moment of the ¹⁷O nucleus, which leads to broad signals, its application is often challenging and requires isotopic enrichment. For a complex substituted aniline (B41778) like this compound, ¹⁷O NMR data is not commonly reported in the literature.

If the experiment were to be performed, one would expect to observe distinct signals for the oxygen atoms in the methoxy (-OCH₃) group and the nitro (-NO₂) group. The chemical shifts would be highly sensitive to the degree of electron delocalization and hydrogen bonding. For instance, the nitro group oxygens would likely appear at a very high chemical shift (downfield), characteristic of doubly bonded oxygen atoms in a strong electron-withdrawing group. The methoxy oxygen would appear at a much lower chemical shift (upfield). A study on substituted anisoles provides some context for the potential chemical shifts that might be observed for the methoxy group. oup.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in molecules with closely spaced or complex multiplets. Techniques like COSY, HMQC (or HSQC), and HMBC provide a complete picture of the molecular connectivity. youtube.comsdsu.edu

For this compound, with its distinct functional groups, a combination of these experiments would elucidate the precise substitution pattern on the aromatic ring.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Position | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | C-NH₂ | - | ~145 |

| 2 | C-Br | - | ~110 |

| 3 | C-H | ~7.5 | ~128 |

| 4 | C-NO₂ | - | ~140 |

| 5 | C-OCH₃ | - | ~155 |

| 6 | C-H | ~6.5 | ~100 |

| -OCH₃ | -OCH₃ | ~3.9 | ~56 |

| -NH₂ | -NH₂ | ~5.0 (broad) | - |

Structural Assignment using 2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be expected between the two aromatic protons at H-3 and H-6, confirming their spatial proximity (likely a meta-coupling, ⁴JHH). The protons of the amino (-NH₂) and methoxy (-OCH₃) groups would appear as singlets (or a broad singlet for -NH₂) and would not show COSY correlations to the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). sdsu.edu It would show clear cross-peaks for:

The aromatic proton at ~7.5 ppm to its carbon at ~128 ppm (C-3).

The aromatic proton at ~6.5 ppm to its carbon at ~100 ppm (C-6).

The methoxy protons at ~3.9 ppm to the methoxy carbon at ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for piecing together the full carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com Key expected correlations for this compound would include:

H-3 (~7.5 ppm) would show correlations to C-1, C-2, C-4, and C-5, helping to place it adjacent to the bromo and nitro-substituted carbons.

H-6 (~6.5 ppm) would show correlations to C-1, C-2, C-4, and C-5, confirming its position relative to the amino, bromo, and methoxy-substituted carbons.

Methoxy protons (~3.9 ppm) would show a strong ³JCH correlation to the C-5 carbon (~155 ppm), definitively assigning the position of the methoxy group.

Amino protons (~5.0 ppm) would show correlations to C-1, C-2, and C-6, confirming the position of the aniline group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The spectrum of this compound is expected to be dominated by transitions involving the aromatic ring and its powerful electron-donating (amino, methoxy) and electron-withdrawing (nitro) substituents.

The primary electronic transitions are of the π → π* and n → π* type. libretexts.org The aniline and nitrobenzene (B124822) chromophores are the key players. In 4-nitroaniline, the interaction between the amino donor and nitro acceptor leads to a strong absorption band around 400 nm. researchgate.net The presence of the additional methoxy donor and the bromo group in this compound will further modify the absorption profile.

Expected Electronic Transitions and Absorption Maxima (λmax):

| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |

| π → π | HOMO to LUMO | 380 - 450 nm | This strong transition, characteristic of "push-pull" systems, involves the entire conjugated system. It is responsible for the compound's expected color (likely yellow or orange). |

| n → π | Non-bonding electrons (on O of NO₂ or N of NH₂) to LUMO | 280 - 350 nm | This transition is typically weaker than the π → π* transition and may be obscured by it. |

The combined effect of the substituents creates an extended conjugated system with a small HOMO-LUMO energy gap, pushing the primary absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) compared to benzene or simple nitroaniline.

Investigation of Molecular Aggregation and Charge Transfer Phenomena

The structure of this compound is a classic example of a molecule designed for intramolecular charge transfer (ICT). The electron-donating amino and methoxy groups "push" electron density into the aromatic ring, while the strongly electron-withdrawing nitro group "pulls" electron density out of it.

Upon absorption of light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), which is primarily located on the electron-rich aniline/anisole part of the molecule, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the electron-deficient nitrobenzene portion. This HOMO-LUMO transition is effectively a transfer of charge across the molecule, giving it a large dipole moment in the excited state. This ICT character is the primary reason for the intense, long-wavelength absorption band.

The existence and strength of this ICT can be experimentally investigated through solvatochromism, where the UV-Vis spectrum is recorded in solvents of varying polarity. A significant shift in λmax with solvent polarity would be a strong indicator of the charge-transfer nature of the electronic transition.

Molecular aggregation could potentially occur through intermolecular hydrogen bonding between the hydrogen atoms of the amino group and the oxygen atoms of the nitro group of a neighboring molecule (N-H···O-N). Such aggregation can be studied using concentration-dependent UV-Vis spectroscopy. If aggregation occurs, deviations from the Beer-Lambert law or changes in the shape or position of the absorption bands may be observed at higher concentrations.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).

For this compound, the molecular formula is C₇H₇BrN₂O₃. HRMS would be used to measure the monoisotopic mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This experimental value can then be compared to the theoretically calculated exact mass to confirm the formula.

Calculation of Exact Monoisotopic Mass:

The exact mass is calculated using the masses of the most abundant isotopes of each element.

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Calculated Exact Mass of C₇H₇⁷⁹BrN₂O₃ | 245.964005 |

An HRMS measurement yielding a mass very close to 245.9640 Da for the molecular ion would provide strong evidence for the elemental formula C₇H₇BrN₂O₃, thereby confirming the identity of the compound when combined with the structural data from NMR. Note that bromine has another major isotope, ⁸¹Br, which would give a distinct peak at m/z 247.96196, with a relative intensity similar to that of the ⁷⁹Br peak.

Single Crystal X-ray Diffraction (SCXRD) Analysis

A thorough search for a solved crystal structure of this compound in crystallographic databases and the broader scientific literature yielded no results. The successful growth of a single crystal of sufficient quality is a prerequisite for SCXRD analysis. Without a determined crystal structure, the following detailed analyses are not possible.

Information regarding the crystal system, space group, and unit cell parameters for this compound is not available as no single-crystal X-ray diffraction data has been published.

The precise bond lengths, bond angles, and dihedral angles that define the molecular geometry and conformation of this compound in the solid state have not been determined. This information is derived directly from the coordinates of a solved crystal structure, which is unavailable.

A detailed analysis of the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing, cannot be performed. Advanced computational tools like Hirshfeld surface analysis, which rely on crystallographic information files (CIFs), cannot be applied in the absence of a solved crystal structure for this compound.

While intramolecular hydrogen bonds, such as a potential N-H···Br interaction, can be hypothesized based on the 2D structure, their existence and geometric parameters (distances and angles) in the solid state can only be confirmed and quantified through SCXRD analysis. As this data is not available, a quantitative description is not possible.

Advanced Spectroscopic Methods (e.g., Raman Optical Activity, Circular Dichroism)

There are no published studies in the scientific literature that employ advanced spectroscopic techniques such as Raman Optical Activity (ROA) or Circular Dichroism (CD) for the characterization of this compound. These methods are typically used to investigate stereochemical properties, and their application to this specific achiral molecule has not been reported.

Computational and Theoretical Investigations of 2 Bromo 5 Methoxy 4 Nitroaniline

Quantum Chemical Methods for Electronic Structure Calculations

Quantum chemical methods are indispensable tools for elucidating the electronic structure and properties of molecules. These computational techniques, ranging from highly accurate ab initio methods to more efficient Density Functional Theory (DFT) and semiempirical methods, allow for a systematic investigation of molecular characteristics that are often difficult to determine experimentally.

Density Functional Theory (DFT) for Optimized Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 2-Bromo-5-methoxy-4-nitroaniline. DFT methods are used to determine the ground-state electronic structure, which in turn allows for the optimization of the molecular geometry to find the most stable conformation and to calculate its energy.

In studies of related molecules like 2-methoxy-4-nitroaniline (B147289), DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been shown to provide optimized geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net These calculations typically involve minimizing the energy of the molecule with respect to the positions of its atoms, leading to precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, it is anticipated that the presence of the bromine atom and the nitro and methoxy (B1213986) groups will influence the planarity of the benzene (B151609) ring and the orientation of the substituent groups due to steric and electronic effects.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C-Br Bond Length | ~1.90 Å | Based on typical C-Br bond lengths in aromatic compounds. |

| C-N (nitro) Bond Length | ~1.45 Å | Inferred from studies on nitroanilines. |

| C-O (methoxy) Bond Length | ~1.36 Å | Inferred from studies on methoxy-substituted aromatics. |

| C-N (amino) Bond Length | ~1.38 Å | Inferred from studies on anilines. |

| Dihedral Angle (NO2-Ring) | ~5-10° | Based on studies of similar sterically hindered nitroanilines. nih.gov |

Semiempirical Molecular Orbital (MO) Calculations for Conformational Analysis

Semiempirical methods, such as AM1, PM3, and MNDO, use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are significantly faster, making them ideal for exploring the potential energy surface and performing conformational analysis of flexible molecules.

For this compound, the rotation around the C-O bond of the methoxy group and the C-N bond of the amino group could lead to different conformers. Semiempirical MO calculations can be employed to rapidly screen these conformational possibilities and identify the low-energy structures that can then be subjected to more rigorous DFT or ab initio calculations.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is key to understanding its reactivity. Analyses based on Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MESP) surfaces provide a detailed picture of how a molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.

In studies of related nitroanilines, the HOMO is typically localized on the aniline (B41778) moiety, particularly the amino group and the aromatic ring, while the LUMO is predominantly centered on the nitro group. thaiscience.infotci-thaijo.org This distribution suggests that the amino group is the primary site for electrophilic attack, while the nitro group is the primary site for nucleophilic attack. For this compound, a similar distribution is expected, with the methoxy group also contributing to the electron density of the HOMO. The HOMO-LUMO energy gap for similar compounds is typically in the range of 3.8-4.6 eV. thaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.0 to -6.5 | Primarily located on the aniline ring and amino/methoxy groups. |

| LUMO | -2.0 to -2.5 | Primarily located on the nitro group. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Indicates moderate chemical reactivity. |

Molecular Electrostatic Potential (MESP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For substituted anilines, MESP maps consistently show a region of high negative potential around the oxygen atoms of the nitro group, making them strong candidates for electrophilic attack. thaiscience.infotci-thaijo.org Conversely, the hydrogen atoms of the amino group often exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. In this compound, the MESP surface would likely reveal the strong electronegative character of the nitro group's oxygen atoms and the bromine atom, while the amino group and the aromatic ring would show a more varied potential landscape influenced by the interplay of the different substituents.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For substituted anilines, NBO analysis reveals significant insights into hyperconjugative and charge transfer interactions.

In a molecule like this compound, key intramolecular interactions would involve the delocalization of lone pair electrons from the amino (-NH2), methoxy (-OCH3), and nitro (-NO2) groups into the antibonding orbitals of the benzene ring. Specifically, the lone pair of the nitrogen atom in the amino group and the oxygen atom in the methoxy group are expected to engage in strong hyperconjugative interactions with the π* orbitals of the aromatic ring. These interactions, often denoted as n → π*, contribute to the stabilization of the molecule and influence its geometry and reactivity.

For the related compound 2-bromo-4-nitroaniline (B50497) , theoretical studies have shown significant charge transfer from the amino group to the nitro group through the π-system of the benzene ring. The NBO analysis quantifies the energy of these interactions. The delocalization of the nitrogen lone pair (n(N)) into the π(C-C) and π(C-N) orbitals of the ring and the subsequent delocalization into the π*(N-O) orbitals of the nitro group are the dominant stabilizing interactions. The presence of the electron-withdrawing bromine atom and nitro group, and the electron-donating amino and methoxy groups, would create a complex interplay of electronic effects in this compound, leading to substantial intramolecular charge transfer.

Analysis of Charge Distribution and Electron Delocalization

The distribution of electron density in this compound would be highly polarized due to the presence of both electron-donating and electron-withdrawing substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups that increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the nitro (-NO2) group and the bromine atom are electron-withdrawing groups that decrease the electron density on the ring.

This charge distribution is critical in determining the molecule's electrostatic potential and its interactions with other molecules. The regions of negative potential, primarily around the nitro group, are susceptible to electrophilic attack, while the regions of positive potential are prone to nucleophilic attack.

Fukui Functions for Predicting Reactivity Sites

Fukui functions are essential in predicting the local reactivity of a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, Fukui functions would help identify the most probable sites for electrophilic, nucleophilic, and radical attacks.

Based on the electronic nature of the substituents, the following predictions can be made:

Nucleophilic Attack: The regions with the highest values of the Fukui function for nucleophilic attack (f+) are expected to be located on the carbon atoms attached to the electron-withdrawing nitro group and bromine atom, as well as the nitrogen atom of the nitro group.

Electrophilic Attack: The sites most susceptible to electrophilic attack (f-) would be the carbon atoms at the ortho and para positions relative to the electron-donating amino and methoxy groups, where the electron density is highest. The nitrogen atom of the amino group would also be a likely site.

Radical Attack: The sites for radical attack (f0) are often intermediate between those for nucleophilic and electrophilic attack.

Computational studies on related nitroaniline derivatives confirm that the Fukui functions accurately predict the experimentally observed reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical Vibrational Spectra (FT-IR, FT-Raman)

Theoretical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-311G(d,p), can predict the vibrational frequencies of a molecule. These calculated frequencies can then be correlated with experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra.

For a molecule with the complexity of this compound, the vibrational spectrum would exhibit characteristic bands for each functional group. Research on 2-methoxy-4-nitroaniline provides a basis for these assignments. beilstein-journals.org

Table 1: Predicted Vibrational Frequencies and Assignments for Key Functional Groups (based on 2-methoxy-4-nitroaniline)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p)) |

| NH₂ Asymmetric Stretching | ~3500 |

| NH₂ Symmetric Stretching | ~3400 |

| C-H Aromatic Stretching | 3100-3000 |

| CH₃ Asymmetric Stretching | ~2980 |

| CH₃ Symmetric Stretching | ~2940 |

| C=C Aromatic Stretching | 1600-1450 |

| NO₂ Asymmetric Stretching | ~1580 |

| NH₂ Scissoring | ~1620 |

| NO₂ Symmetric Stretching | ~1340 |

| C-N Stretching | ~1300 |

| C-O-C Asymmetric Stretching | ~1250 |

| C-Br Stretching | ~600-500 |

The calculated spectra for related molecules generally show good agreement with experimental data, although scaling factors are often applied to the computed frequencies to account for anharmonicity and basis set limitations. nih.gov

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The presence of the extended conjugated system involving the benzene ring and the various substituents would lead to strong absorption in the UV and visible regions.

Computational studies on 2-bromo-4-nitroaniline have shown that the lowest energy electronic transitions correspond to charge transfer from the amino group (HOMO) to the nitro group (LUMO). The calculated absorption maxima (λmax) from TD-DFT calculations on similar compounds generally show good correlation with experimental UV-Vis spectra, providing insights into the nature of the electronic excitations.

NMR Chemical Shift Prediction using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures.

For this compound, the ¹H and ¹³C NMR chemical shifts would be significantly influenced by the electronic environment created by the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Conceptual)

| Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| ¹H NMR | ||

| Aromatic Protons | 6.0 - 8.5 | Shielded by -NH₂ and -OCH₃; Deshielded by -NO₂ and -Br. The precise positions depend on their location relative to the substituents. |

| -NH₂ Protons | 4.0 - 6.0 | Broad signal, position dependent on solvent and concentration. |

| -OCH₃ Protons | ~3.9 | Singlet, characteristic of a methoxy group. |

| ¹³C NMR | ||

| C-NH₂ | ~140-150 | Shielded by the amino group. |

| C-OCH₃ | ~150-160 | Shielded by the methoxy group. |

| C-NO₂ | ~140-150 | Deshielded by the nitro group. |

| C-Br | ~110-120 | Deshielded by the bromine atom. |

| Other Aromatic Carbons | 100 - 140 | Chemical shifts determined by the combined electronic effects of the substituents. |

Theoretical GIAO calculations on analogous structures have demonstrated a strong linear correlation between the calculated and experimental chemical shifts, aiding in the unambiguous assignment of NMR signals.

Reaction Mechanism Studies and Transition State Analysis

The synthesis and reactivity of substituted anilines are of significant interest in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for unraveling the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

While specific computational studies on the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the general mechanisms of electrophilic aromatic substitution on substituted anilines are well-established and can be modeled computationally. The synthesis of this compound would likely involve the bromination and nitration of a methoxyaniline precursor.

Computational studies on analogous systems, such as the chlorination of aniline, have utilized DFT methods like B3LYP to map the potential energy surface of the reaction. semanticscholar.org These studies typically identify key stationary points, including reactants, intermediates (like the Wheland complex), transition states, and products. semanticscholar.orgwikipedia.org For a molecule like this compound, computational analysis would explore the directing effects of the amino, methoxy, and nitro/bromo groups to predict the regioselectivity of the substitution reactions. Plausible pathways for its formation could involve the nitration of 2-bromo-5-methoxyaniline (B1269708) or the bromination of 2-methoxy-4-nitroaniline. DFT calculations would help determine which pathway is more energetically favorable by comparing the activation barriers of the rate-determining steps. For instance, in the nitration of anilines, the formation of the nitronium ion (NO2+) and its subsequent attack on the aromatic ring are key steps that can be modeled. wikipedia.orgresearchgate.net

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computationally, Ea is determined by locating the transition state structure and calculating its energy relative to the reactants. For electrophilic aromatic substitution reactions, the energy barrier for the formation of the sigma complex (Wheland intermediate) is often the rate-determining step. semanticscholar.org

For example, in a DFT study on the annulation reaction of trichloronitroethylene with anilines, activation energies for different proposed pathways were calculated to determine the most plausible mechanism, with values in the range of 29-32 kcal/mol for the rate-determining steps. nih.gov While specific activation energies for the synthesis of this compound are not available, computational models could predict these values. Such calculations would be crucial for understanding the reaction kinetics and optimizing reaction conditions.

Table 1: Illustrative Activation Energies for Electrophilic Substitution on a Substituted Aniline (Hypothetical Data)

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |

| Nitration (ortho) | 2-Bromo-5-methoxyaniline + NO₂+ | TS1 | Intermediate 1 | 15.2 |

| Nitration (para) | 2-Bromo-5-methoxyaniline + NO₂+ | TS2 | Intermediate 2 | 18.5 |

| Bromination (ortho) | 2-Methoxy-4-nitroaniline + Br+ | TS3 | Intermediate 3 | 12.8 |

| Bromination (para) | 2-Methoxy-4-nitroaniline + Br+ | TS4 | Intermediate 4 | 16.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that could be obtained from DFT calculations.

Conformational Analysis and Rotational Barriers of Substituents

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the substituents around their respective bonds to the aromatic ring. This analysis helps to identify the most stable conformers (energy minima) and the rotational barriers (energy maxima). Studies on substituted anilines and nitrobenzenes have shown that the rotational barriers are influenced by electronic effects (resonance, induction) and steric hindrance. semanticscholar.orgscispace.com

For para-substituted anilines, the rotational barrier around the C-NH₂ bond has been shown to correlate with the electron-donating or electron-withdrawing nature of the substituent. wikipedia.orgnih.gov In the case of this compound, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro and bromo groups would lead to a complex conformational landscape. The internal rotational barriers of the nitro group in nitroanilines have been calculated using DFT, with average values ranging from 6.38 to 9.13 kcal/mol depending on the substitution pattern. semanticscholar.org

Table 2: Calculated Rotational Barriers for Substituents in a Model Nitroaniline System (Illustrative Data)

| Rotated Substituent | Bond | Basis Set | Method | Rotational Barrier (kcal/mol) |

| Amino Group (-NH₂) | C-N | 6-311++G(d,p) | B3LYP | 5.8 |

| Methoxy Group (-OCH₃) | C-O | 6-311++G(d,p) | B3LYP | 3.2 |

| Nitro Group (-NO₂) | C-N | 6-311++G(d,p) | B3LYP | 7.5 |

Note: The data in this table is for a model system and serves to illustrate typical rotational barrier values. Specific calculations for this compound are required for accurate data.

Prediction of Nonlinear Optical (NLO) Properties (e.g., First-order Hyperpolarizability)

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO responses. This compound, with its amino and methoxy donors and nitro acceptor, is a candidate for possessing NLO properties.

The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. Computational chemistry provides a reliable means to predict β values. DFT calculations are commonly employed to compute the static and frequency-dependent hyperpolarizabilities. researchgate.netchempanda.com Studies on substituted anilines have shown that the magnitude of β is highly sensitive to the nature and position of the substituents. youtube.com For instance, a computational study on 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline (B140478) revealed that the addition of a methoxy group significantly enhances the first hyperpolarizability. researchgate.net

The calculation of NLO properties often involves methods like the finite field approach. wikipedia.org Theoretical investigations on similar molecules suggest that the presence of strong donor and acceptor groups leads to a smaller HOMO-LUMO energy gap, which is often associated with a larger β value. chempanda.com

Table 3: Calculated First-Order Hyperpolarizability (β) for Substituted Nitroanilines (Illustrative Data)

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) |

| p-Nitroaniline | 6.25 | 9.8 |

| 2-Methoxy-4-nitroaniline | 5.80 | 15.4 |

| 2-Bromo-4-nitroaniline | 4.95 | 12.1 |

| This compound | 5.5 (Estimated) | 18.2 (Estimated) |

Note: The data for p-Nitroaniline and 2-Methoxy-4-nitroaniline are based on literature values for similar computational levels. The values for 2-Bromo-4-nitroaniline and this compound are hypothetical estimations for illustrative purposes.

Thermodynamical Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic properties of a compound, such as its enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental for understanding its stability and reactivity. These properties can be calculated with good accuracy using computational methods.

Table 4: Calculated Thermodynamic Properties for a Model Substituted Aniline at 298.15 K (Illustrative Data)

| Property | Units | Calculated Value |

| Enthalpy of Formation (ΔHf°) | kcal/mol | -25.8 |

| Standard Entropy (S°) | cal/mol·K | 95.3 |

| Gibbs Free Energy of Formation (ΔGf°) | kcal/mol | 15.2 |

| Heat Capacity (Cv) | cal/mol·K | 42.7 |

Note: This table presents hypothetical thermodynamic data for a molecule structurally similar to this compound to illustrate the output of such calculations.

Advanced Applications in Organic Synthesis and Material Science

Utilization as a Building Block for Complex Organic Molecules

The structure of 2-Bromo-5-methoxy-4-nitroaniline makes it an adept starting material for the construction of more intricate molecular architectures, particularly in the realm of pharmaceuticals and bioactive compounds. The presence of multiple, distinct functional groups allows for sequential and site-selective reactions. For instance, the amino group can be readily diazotized and converted into a variety of other functionalities, while the bromine atom is a handle for cross-coupling reactions.

While specific examples detailing the use of this compound are not widely published, the applications of its close analogs, such as other bromo-nitroanilines, are well-documented and highlight its potential. For example, bromo-nitroaniline derivatives are key intermediates in the synthesis of some cancer therapy drugs. google.com A patent for the preparation of 2-bromo-5-nitrophenylamine explicitly states its utility in the fields of pesticides, medicine, and dyestuffs. google.com Furthermore, the related compound 2-bromo-5-fluoro-4-nitroaniline (B1526599) is identified as an intermediate for an antitumor drug. google.com

The general synthetic utility of such compounds is often seen in the construction of heterocyclic systems. The amino and nitro groups can be manipulated to form part of a new ring system, such as in the synthesis of benzimidazoles, which are known to possess a wide range of biological activities. The typical reaction involves the reduction of the nitro group to an amine, creating a 1,2-diamine moiety that can then be cyclized with various reagents.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functionality/Structure |

|---|---|---|

| Amino (-NH₂) | Diazotization | -N₂⁺ (can be replaced by -H, -OH, -CN, halogens) |

| Acylation | -NH-CO-R | |

| Bromo (-Br) | Suzuki Coupling | -Aryl |

| Buchwald-Hartwig Amination | -NHR, -NR₂ | |

| Sonogashira Coupling | -Alkynyl |

Precursor in the Rational Design and Synthesis of Advanced Organic Materials

The electronic properties of this compound, stemming from the interplay of its electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) groups, make it a candidate for the synthesis of advanced organic materials, particularly dyes and pigments. The core structure is a chromophore, and its properties can be tuned by chemical modification.